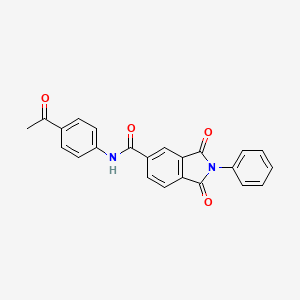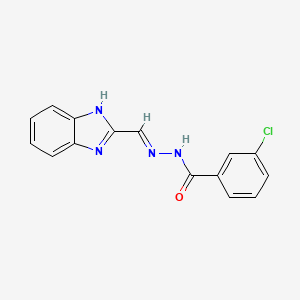![molecular formula C15H22BrNO3 B6014831 [1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6014831.png)
[1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinyl]methanol, also known as BDP, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzylpiperidine derivatives and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
[1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinyl]methanol has been widely used in scientific research due to its various applications. It has been used as a ligand for the dopamine D2 receptor and has been found to exhibit antipsychotic effects. This compound has also been used as a tool for studying the role of dopamine in addiction and other neurological disorders. Additionally, this compound has been used as a probe for studying the structure and function of various proteins, including G protein-coupled receptors.
Wirkmechanismus
The mechanism of action of [1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinyl]methanol is not fully understood. However, it has been found to act as a partial agonist at the dopamine D2 receptor. This compound has also been found to inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the antipsychotic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to exhibit antipsychotic effects, as mentioned earlier. This compound has also been found to exhibit antidepressant effects and has been used as a tool for studying the role of dopamine in depression. Additionally, this compound has been found to have analgesic effects and has been used as a tool for studying pain pathways in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using [1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinyl]methanol in lab experiments is its well-established synthesis method. Additionally, this compound is a relatively stable compound and can be easily stored and transported. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of [1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinyl]methanol in scientific research. One direction is the development of new ligands for the dopamine D2 receptor based on the structure of this compound. Additionally, this compound could be used as a tool for studying the role of dopamine in other neurological disorders, such as Parkinson's disease. Finally, this compound could be used as a tool for studying the structure and function of other proteins, including other G protein-coupled receptors.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been widely used in scientific research. It has been found to exhibit various biochemical and physiological effects and has been used as a tool for studying the role of dopamine in addiction, depression, and other neurological disorders. This compound has several advantages for use in lab experiments, including its well-established synthesis method and stability. There are also several future directions for the use of this compound in scientific research, including the development of new ligands for the dopamine D2 receptor and the study of other proteins.
Synthesemethoden
The synthesis of [1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinyl]methanol involves the reaction between 5-bromo-2,4-dimethoxybenzaldehyde and piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with methanol to obtain this compound. The synthesis of this compound has been reported in various scientific journals and is a well-established method.
Eigenschaften
IUPAC Name |
[1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3/c1-19-14-7-15(20-2)13(16)6-12(14)9-17-5-3-4-11(8-17)10-18/h6-7,11,18H,3-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUVUOLDKDDJCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCCC(C2)CO)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(3,5-dichloro-2-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6014774.png)
![1-[3-({[3-(trifluoromethyl)benzyl]amino}methyl)-2-pyridinyl]-3-piperidinol](/img/structure/B6014782.png)
![2-[1-(3-phenylpropyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6014784.png)
![[1-(1H-benzimidazol-2-ylmethyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6014789.png)

![N-(3-isopropoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6014792.png)
![3,5-dimethyl-4-[1-(5,6,7,8-tetrahydro-2-naphthalenylsulfonyl)-2-pyrrolidinyl]isoxazole](/img/structure/B6014800.png)


![N,N-diethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B6014826.png)
![2-{4-hydroxy-2-[(1-methylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-1-naphthylacetamide](/img/structure/B6014833.png)

![3-[3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-4,5-dimethoxyphenyl]acrylic acid](/img/structure/B6014842.png)
